4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide
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Overview
Description
4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopentylamino group, a methylsulfanyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with cyclopentylamine and a methylsulfanyl group under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. The choice of reagents, solvents, and purification techniques is crucial to ensure the efficiency and cost-effectiveness of the production process. Quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Cyclopentylamino)benzoic Acid
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one
4-(Cyclopentylamino)-2-(2,5-dibromo-4-methylbenzylamino)pyrimidine-5-carboxamide
Uniqueness: 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a compound of interest for future studies and developments.
Properties
IUPAC Name |
4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-17-11-13-6-8(9(12)16)10(15-11)14-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBATXJXWEEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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